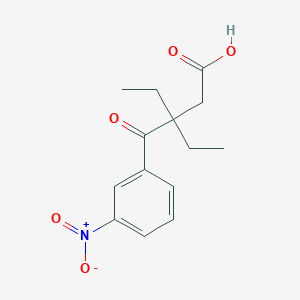

3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid

Description

3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with an ethyl group and a 3-nitrobenzoyl moiety at the third carbon.

Properties

IUPAC Name |

3-ethyl-3-(3-nitrobenzoyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-14(4-2,9-12(16)17)13(18)10-6-5-7-11(8-10)15(19)20/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZGAXZTDQAHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(=O)O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethylation of Ethyl Acetoacetate

Ethyl acetoacetate serves as the foundational β-keto ester for sequential alkylation. In a protocol adapted from, sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the α-carbon, enabling nucleophilic attack by ethyl bromide:

Reaction Conditions :

Optimization Challenges

-

Steric hindrance during the second alkylation reduces yields.

-

Polar aprotic solvents (e.g., dimethoxyethane) improve solubility of intermediates.

Hydrolysis to Carboxylic Acid

Saponification and Acidification

The ester groups are hydrolyzed under basic conditions, followed by acidification to precipitate the carboxylic acid:

\text{Et}2\text{C(COOEt)(3-Nitrobenzoyl)CH}2\text{COOEt} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Et}2\text{C(COO^-)(3-Nitrobenzoyl)CH}_2\text{COO^-} \xrightarrow{\text{HCl}} \text{this compound}

Optimization Insights :

Alternative Pathways and Comparative Analysis

Enzymatic Resolution for Stereoselective Synthesis

Though the target compound lacks chiral centers, intermediate β-keto esters (e.g., ethyl 3-cyano-5-methylhexanoate) from highlight the utility of Novozym 435 lipase for kinetic resolutions. This method could be adapted if enantiomerically pure precursors are required.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules. Its nitro group can be reduced to an amino group, which is often found in bioactive compounds.

Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

3-Ethylpentanoic Acid

- Structure: Lacks the nitrobenzoyl group but shares the ethyl substitution on the pentanoic acid chain.

- Properties: indicates that branched-chain acids like 3-ethylpentanoic acid exhibit altered physical properties compared to linear isomers, such as reduced volatility due to increased molecular weight and branching .

- Applications: Similar to pentanoic acid (valeric acid), branched derivatives are used in flavor and fragrance industries, though their specific roles depend on substituents .

4-Methylpentanoic Acid

- Volatility: shows that methyl-substituted acids (e.g., 4-methylpentanoic acid) have higher vapor concentrations than linear pentanoic acid at 1 hour, but depletion occurs over time due to adsorption or evaporation .

- Biological Activity: Carboxylic acid groups are critical for enzyme inhibition (e.g., PTP1B), as seen in , where ester derivatives of pentanoic acid showed reduced activity compared to their acid forms .

Table 1: Volatility and Biological Activity of Substituted Pentanoic Acids

| Compound | Vapor Concentration (1 h) | Enzyme Inhibition (PTP1B, % at 20 µg/mL) |

|---|---|---|

| Pentanoic acid | Medium | 50% (reference) |

| 4-Methylpentanoic acid | High | N/A |

| 3-Ethylpentanoic acid | Low | N/A |

Nitroaromatic Compounds

3-Nitrobenzanthrone

- Mutagenicity: highlights nitroaromatic compounds like 3-nitrobenzanthrone as potent mutagens, suggesting that the nitro group in 3-Ethyl-3-(3-nitrobenzoyl)pentanoic acid may confer reactivity or toxicity .

- Analytical Detection : Nitro-substituted compounds often require specialized methods (e.g., PCA in ) for identification, similar to nitrobenzoyl derivatives .

Ethyl 3-Oxo-3-phenylpropanoate

- Structural Similarity : describes ethyl esters with benzoyl groups (e.g., ethyl benzoylacetate), which share the aromatic carbonyl moiety but lack the nitro substituent .

Esters and Their Functional Roles

Pentanoic Acid Ethyl Ester

- Volatility: and note that esters like pentanoic acid ethyl ester are efficiently detected using DVB/CAR/PDMS fibers in SPME, indicating high volatility and applicability in flavor analysis .

- Flavor Profile: Ethyl esters of pentanoic acid contribute fruity aromas, as seen in dairy and fermented products () .

Table 2: Volatile Esters vs. Acid Forms

| Compound | Detection Method (SPME Fiber) | Flavor Contribution |

|---|---|---|

| Pentanoic acid | Low sensitivity | Pungent, cheesy |

| Pentanoic acid ethyl ester | DVB/CAR/PDMS | Fruity, floral |

Key Research Findings and Contradictions

Substituent Effects: The ethyl group in this compound likely reduces volatility compared to methyl-substituted analogs (), while the nitro group may increase reactivity or toxicity () .

Analytical Challenges : Nitroaromatic compounds require advanced detection methods (e.g., GC-MS with specific columns), as seen in and .

Biological Trade-offs : While carboxylic acids show enzyme inhibition (), esterification enhances flavor but reduces bioactivity, creating a functional dichotomy .

Q & A

Q. Mechanistic Probes :

- Compare reaction rates with non-nitro analogs (e.g., 3-methylbenzoyl derivatives) in nucleophilic attacks (e.g., hydrolysis, aminolysis).

- Use Hammett plots (σ constants) to quantify electronic effects .

Kinetic Isotope Effects (KIE) : Study deuterated substrates to identify rate-determining steps (e.g., tetrahedral intermediate formation) .

- Outcome : The nitro group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack but may sterically hinder bulkier nucleophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.